4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid is a synthetic compound with a molecular formula of C20H18ClNO4 and a molecular weight of 371.81 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Preparation Methods
The synthesis of 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid typically involves multiple steps. One common method starts with the protection of an amino acid using the Fmoc group. . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, revealing the free amine.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium azide for azide formation, isobutoxycarbonyl chloride for mixed anhydride formation, and palladium catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. It is often employed as a building block in the synthesis of peptides and other complex molecules. The Fmoc protecting group allows for selective deprotection, making it useful in solid-phase peptide synthesis . Additionally, this compound can be used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation . The molecular targets and pathways involved depend on the specific application and the molecules being synthesized.
Comparison with Similar Compounds
4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid can be compared with other Fmoc-protected amino acids, such as:
Fmoc-4-chlorophenylalanine: Similar in structure but with a phenylalanine backbone.
Fmoc-4-azido-L-homoalanine: Contains an azido group instead of a chlorine atom.
Fmoc-Glu-OtBu: Features a tert-butoxy group for additional protection.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile applications in peptide synthesis and other chemical processes.
Properties
IUPAC Name |
4-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-12(21)10-18(19(23)24)22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTLADHJUCJPFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059934-88-0 |
Source
|
Record name | 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.